molecular formula C9H7N5O B11898103 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one CAS No. 404578-73-0

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one

Cat. No.: B11898103
CAS No.: 404578-73-0
M. Wt: 201.18 g/mol
InChI Key: FRNUUTRSGKQVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the triazoloquinazoline family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted triazoloquinazolines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a crucial role in the regulation of gene expression. By binding to this target, the compound can modulate the activity of histone acetyltransferases, leading to altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one stands out due to its unique structural features and potent biological activities. Its ability to inhibit the PCAF bromodomain and its versatility in undergoing various chemical reactions make it a valuable compound for further research and development .

Properties

CAS No.

404578-73-0

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

1-amino-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c10-8-12-13-9-11-7(15)5-3-1-2-4-6(5)14(8)9/h1-4H,(H2,10,12)(H,11,13,15)

InChI Key

FRNUUTRSGKQVPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NN=C(N23)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.